molecular formula C20H16O2 B12006773 Biphenyl-4-yl(phenyl)acetic acid CAS No. 5449-50-3

Biphenyl-4-yl(phenyl)acetic acid

Cat. No.: B12006773
CAS No.: 5449-50-3
M. Wt: 288.3 g/mol
InChI Key: ZXVGEBRRCLVWQY-UHFFFAOYSA-N
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Description

Biphenyl-4-yl(phenyl)acetic acid is a diphenylacetic acid derivative featuring a biphenyl-4-yl group and a phenyl group attached to the α-carbon of an acetic acid backbone. This compound is structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) such as felbinac (2-(biphenyl-4-yl)acetic acid) but distinguished by the addition of a phenyl substituent at the α-position. Its molecular formula is C₂₀H₁₆O₂, with a molecular weight of 288.34 g/mol . The biphenyl moiety enhances aromatic interactions, while the phenyl group introduces steric and electronic effects that influence solubility, reactivity, and biological activity. Derivatives of this compound have been explored for pharmaceutical applications, particularly in reducing gastrointestinal toxicity associated with traditional NSAIDs .

Properties

CAS No.

5449-50-3

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

2-phenyl-2-(4-phenylphenyl)acetic acid

InChI

InChI=1S/C20H16O2/c21-20(22)19(17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19H,(H,21,22)

InChI Key

ZXVGEBRRCLVWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of involves various methods, including Grignard reactions, Friedel-Crafts acylation, and esterification.

    Reaction Conditions: Specific conditions depend on the chosen synthetic route.

    Industrial Production: While I don’t have specific industrial production details, it’s likely synthesized on a larger scale using optimized methods.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including

      Common Reagents and Conditions: These depend on the specific reaction type.

      Major Products: The major products will vary based on the reaction pathway.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying reactivity and functional group transformations.

      Biology: Investigated for its potential biological effects.

      Medicine: As an active metabolite of fenbufen, it plays a role in anti-inflammatory activity.

      Industry: Limited information is available, but it may have applications in chemical synthesis.

  • Mechanism of Action

      Pathways: Further research is needed to elucidate the precise pathways.

  • Comparison with Similar Compounds

    Structural Comparisons

    Table 1: Structural Features of Biphenyl-4-yl(phenyl)acetic Acid and Analogues
    Compound Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
    This compound Diphenylacetic acid Biphenyl-4-yl, phenyl C₂₀H₁₆O₂ 288.34
    2-(Biphenyl-4-yl)acetic acid (Felbinac) Monophenylacetic acid Biphenyl-4-yl C₁₄H₁₂O₂ 212.25
    ([1,1'-Biphenyl]-4-yloxy)acetic acid Acetic acid with biphenyl ether Biphenyl-4-yloxy C₁₄H₁₂O₃ 228.25
    2-Amino-2-(4-phenylphenyl)acetic acid Diphenylacetic acid with amino Biphenyl-4-yl, amino C₁₄H₁₃NO₂ 227.26

    Key Observations :

    • The biphenyl-4-yl group is a common feature in these compounds, enabling π-π stacking interactions in crystal structures .
    • Amino-substituted derivatives (e.g., 2-amino-2-(4-phenylphenyl)acetic acid) introduce chirality and hydrogen-bonding capabilities, influencing pharmacological profiles .

    Physicochemical Properties

    Table 2: Solubility and Stability
    Compound Solubility in Water Stability Notes Hydrogen Bonding
    This compound Low Stable in organic solvents Forms dimeric H-bonds (COOH)
    Felbinac Low Crystalline, dimeric structure Carboxylic acid dimers
    ([1,1'-Biphenyl]-4-yloxy)acetic acid Moderate (ethanol) Sensitive to hydrolysis Ether oxygen participates in H-bonding
    2-Amino-2-(4-phenylphenyl)acetic acid Very low Hygroscopic Amino and carboxyl groups form zwitterions

    Key Observations :

    • The additional phenyl group in this compound reduces water solubility compared to felbinac, increasing lipophilicity.
    • Felbinac forms stable carboxylic acid dimers via O–H···O hydrogen bonds (O1···O2 distance: 2.6663 Å), critical for its crystalline structure .
    • Amino derivatives exhibit zwitterionic behavior, enhancing solubility in polar aprotic solvents but reducing it in aqueous media .

    Key Observations :

    • This compound derivatives are designed as dual-acting esters to mitigate gastrointestinal irritation while retaining anti-inflammatory efficacy .
    • Felbinac is clinically used for arthritis, leveraging its ability to inhibit cyclooxygenase (COX) enzymes .
    • Amino-substituted analogues serve as precursors for peptidomimetics and kinase inhibitors .

    Biological Activity

    Biphenyl-4-yl(phenyl)acetic acid, a compound characterized by its biphenyl structure and acetic acid functionality, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its anti-cancer potential, anti-inflammatory effects, and other pharmacological activities.

    Chemical Structure and Properties

    This compound is a biphenyl derivative with the following chemical structure:

    C15H14O2\text{C}_{15}\text{H}_{14}\text{O}_2

    This compound features two phenyl rings connected by a carbon chain terminating in a carboxylic acid group. The structural characteristics contribute to its biological activity, influencing its interaction with various biological targets.

    1. Anticancer Activity

    Numerous studies have highlighted the anticancer properties of biphenyl derivatives, including this compound.

    • Mechanism of Action : Research indicates that biphenyl derivatives can induce apoptosis in cancer cells through various pathways. For instance, one study demonstrated that a structurally similar compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 25 to 50 μM .
    • Case Study : In a study involving tumor-bearing mice, treatment with biphenyl derivatives resulted in suppressed tumor growth, indicating their potential as effective anticancer agents .

    2. Anti-inflammatory Effects

    Biphenyl compounds are also recognized for their anti-inflammatory properties.

    • Inhibition of COX Enzymes : Several biphenyl derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response. For example, one derivative demonstrated an IC50 of 3.11 μM against COX-2, highlighting its potential as a non-steroidal anti-inflammatory drug (NSAID) .

    3. Other Pharmacological Activities

    Beyond anticancer and anti-inflammatory effects, this compound exhibits additional biological activities:

    • Antimicrobial Activity : Some studies have reported that biphenyl derivatives possess antibacterial properties against various strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 0.015 mg/mL .
    • Anti-diabetic Effects : Research suggests that certain biphenyl compounds may enhance insulin sensitivity and glucose uptake in muscle cells, indicating potential applications in diabetes management .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the phenyl rings or alterations in the acetic acid moiety can enhance or diminish its pharmacological effects. For instance:

    SubstituentEffect on Activity
    Hydroxyl (-OH)Increased anti-inflammatory activity
    Fluoro (-F)Enhanced anticancer potency
    Methyl (-CH3)Improved metabolic stability

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